(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
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Overview
Description
The compound (19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[118002,1104,9015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is a complex organic molecule with a unique structure It contains multiple functional groups, including a tert-butyl(dimethyl)silyl ether, hydroxyl group, and a diazapentacyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione involves multiple steps. One common approach starts with the preparation of the diazapentacyclic core through a series of cyclization reactions. The tert-butyl(dimethyl)silyl ether is introduced via a silylation reaction using tert-butyl(dimethyl)silyl chloride and a base such as imidazole. The hydroxyl group is typically introduced through a selective reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.
Reduction: The ketone groups can be reduced to secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl ether can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides, amines, or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Properties
Molecular Formula |
C28H34N2O5Si |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C28H34N2O5Si/c1-8-17-18-12-16(35-36(6,7)27(3,4)5)10-11-22(18)29-24-19(17)14-30-23(24)13-21-20(25(30)31)15-34-26(32)28(21,33)9-2/h10-13,33H,8-9,14-15H2,1-7H3/t28-/m0/s1 |
InChI Key |
VGHKLODYUATOOJ-NDEPHWFRSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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